3-Methoxycyclopentene

Description

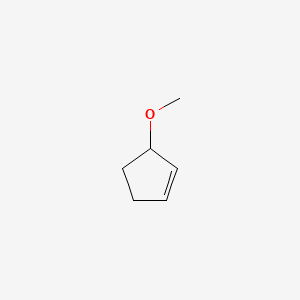

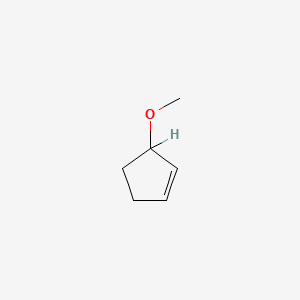

Structure

3D Structure

Properties

IUPAC Name |

3-methoxycyclopentene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-7-6-4-2-3-5-6/h2,4,6H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNAFIBTAHETMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960384 | |

| Record name | 3-Methoxycyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39819-74-4 | |

| Record name | Cyclopentene, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039819744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxycyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXY-1-CYCLOPENTENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-methoxycyclopentene IUPAC name and synonyms

An In-depth Technical Guide to 3-Methoxycyclopentene: Properties, Synthesis, and Applications

Abstract

This compound is a cyclic enol ether that serves as a pivotal building block in modern organic synthesis. Its unique structural features, combining a reactive alkene with an allylic methoxy group, offer a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis, and characteristic reactivity. We will explore its applications as a synthetic intermediate, particularly in the development of novel catalytic methods and the synthesis of pharmaceutical compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable compound.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of safe and reproducible research. This compound is known by several names and is registered under a unique CAS number for unambiguous identification in databases and regulatory documents.

IUPAC Name: this compound[1][2]

Synonyms:

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 39819-74-4 | [1][2][4] |

| Molecular Formula | C₆H₁₀O | [1][4] |

| Molecular Weight | 98.14 g/mol | [1][2] |

| InChI Key | PUNAFIBTAHETMN-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | COC1CCC=C1 | [1][3] |

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions. As a low-viscosity liquid with a low flash point, appropriate safety measures are critical.

| Property | Value | Source |

| Appearance | Liquid | N/A |

| Boiling Point | 109.2 °C at 760 mmHg | [4] |

| Density | 0.9 g/cm³ | [4] |

| Flash Point | 9 °C | [4] |

| Refractive Index | 1.451 | [4] |

| Vapor Pressure | 29.4 mmHg at 25 °C | [4] |

Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved through the methylation of its corresponding alcohol, cyclopent-2-en-1-ol. This straightforward Williamson ether synthesis provides a reliable route to the target compound. Furthermore, this pathway allows for the preparation of enantiomerically pure this compound if an optically active alcohol is used as the starting material, which is of significant interest in asymmetric synthesis.[5]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of (S)-3-Methoxycyclopentene

This protocol is adapted from established methods for the methylation of allylic alcohols.[5] The use of (S)-cyclopent-2-en-1-ol as a starting material yields the corresponding (S)-ether.

Materials:

-

(S)-cyclopent-2-en-1-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser is charged with sodium hydride (1.2 equivalents). The NaH is washed with anhydrous hexane to remove mineral oil and then suspended in anhydrous THF.

-

Deprotonation: The suspension is cooled to 0 °C in an ice bath. A solution of (S)-cyclopent-2-en-1-ol (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes.

-

Alkoxide Formation: The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The evolution of hydrogen gas should cease, indicating the complete formation of the sodium alkoxide.

-

Methylation: The mixture is cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise. The reaction is then stirred at room temperature overnight.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Final Product: The crude product is purified by fractional distillation to yield pure (S)-3-methoxycyclopentene. The optical purity can be verified using chiral gas chromatography.

Trustworthiness: This protocol incorporates standard organic chemistry techniques. The success of the reaction is validated through the purification step (distillation), which isolates the product based on its boiling point, and confirmed by spectroscopic analysis (NMR, GC-MS) and, if applicable, polarimetry to confirm enantiomeric purity.

Chemical Reactivity and Applications

This compound is a valuable intermediate due to the distinct reactivity of its functional groups. It serves as a precursor in transformations targeting the development of novel catalytic processes and the synthesis of complex organic molecules and pharmaceuticals.[2]

The primary sites of reactivity are:

-

The Alkene Double Bond: As a nucleophile, it readily undergoes electrophilic addition reactions. The presence of the allylic methoxy group can influence the stereochemical outcome of these additions.

-

The Allylic Position: The protons at the C5 position are allylic and can be involved in radical reactions or deprotonation under strong basic conditions.

Caption: Key reaction pathways for this compound.

Key Reactions

-

Electrophilic Additions: The reaction of this compound with electrophiles like halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) proceeds via a carbocation intermediate. The stability of this intermediate dictates the regioselectivity of the addition, following Markovnikov's rule.[2]

-

Epoxidation: Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), yields a mixture of cis- and trans-3-methoxycyclopentene oxide. The stereochemical outcome of this reaction can be influenced by the solvent and temperature, reflecting a balance between steric hindrance and electronic effects from the allylic methoxy group. These epoxides are valuable intermediates themselves, as they can be opened by nucleophiles to form trans-substituted cyclopentane derivatives with high stereocontrol.[2]

Safety and Handling

Proper handling of this compound is essential due to its flammability and potential health hazards.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][6]

-

Primary Hazards: Classified as an irritant.[1]

Precautionary Statements:

-

P264: Wash hands and any exposed skin thoroughly after handling.[7]

-

P270: Do not eat, drink or smoke when using this product.[7]

-

P301 + P317: IF SWALLOWED: Get medical help.[1]

-

P330: Rinse mouth.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Handling and Storage:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Avoid breathing vapors.

-

Keep away from heat, sparks, open flames, and hot surfaces. The flash point is very low (9 °C).[4]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a synthetically useful and versatile chemical intermediate. Its well-defined reactivity, coupled with the potential for stereocontrol, makes it an attractive building block for chemists in academic and industrial research. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for unlocking its full potential in the creation of novel and complex molecules.

References

- 1. 3-Methoxy-1-cyclopentene | C6H10O | CID 142383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|C6H10O|Research Chemical [benchchem.com]

- 3. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. This compound | 39819-74-4 [chemnet.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. chemical-label.com [chemical-label.com]

- 7. Page loading... [wap.guidechem.com]

physical and chemical properties of 3-methoxycyclopentene

An In-Depth Technical Guide to 3-Methoxycyclopentene: Properties, Synthesis, and Characterization

Abstract

This compound is a cyclic enol ether that serves as a valuable intermediate and building block in organic synthesis. Its unique structure, featuring a reactive alkene within a five-membered ring and an adjacent allylic methoxy group, offers multiple sites for chemical modification. This technical guide provides a comprehensive overview of the , detailed protocols for its synthesis and characterization, and essential safety information. The content is tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile compound.

Chemical Identity and Structure

This compound is structurally defined by a cyclopentene ring with a methoxy (-OCH₃) substituent at the C3 position, which is allylic to the C1-C2 double bond. This arrangement results in a chiral center at C3.

| Identifier | Value |

| IUPAC Name | This compound[1][2][3] |

| CAS Number | 39819-74-4[1][4][5] |

| Molecular Formula | C₆H₁₀O[1][4][5] |

| Molecular Weight | 98.14 g/mol [1] |

| Canonical SMILES | COC1CCC=C1[1][2][3] |

| InChI Key | PUNAFIBTAHETMN-UHFFFAOYSA-N[1][2][3] |

| Synonyms | 2-Cyclopenten-1-yl methyl ether, Cyclopentene, 3-methoxy-[1][4] |

Physical Properties

The physical properties of this compound are characteristic of a volatile, low-molecular-weight cyclic ether. Its low flash point indicates high flammability.

| Property | Value | Reference |

| Boiling Point | 109.2°C (at 760 mmHg) | [4] |

| Density | 0.9 g/cm³ | [4] |

| Refractive Index | 1.451 | [4] |

| Flash Point | 9°C | [4] |

| Vapor Pressure | 29.4 mmHg (at 25°C) | [4] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is governed by two primary functional groups: the carbon-carbon double bond (alkene) and the allylic ether. The proximity of these groups allows for a range of synthetically useful transformations.

-

Alkene Reactivity : The double bond is susceptible to electrophilic addition reactions, including hydrogenation, halogenation, and epoxidation.

-

Allylic Position Reactivity : The C3 position is activated by the adjacent double bond. The allylic C-O bond of the ether can be targeted for substitution reactions, often proceeding through cationic intermediates.

-

Ether Functionality : The ether linkage is generally stable but can be cleaved under strongly acidic conditions (e.g., using HBr or HI).

Caption: Key reactive sites on the this compound molecule.

Synthesis and Manufacturing

A common and reliable method for synthesizing this compound is via the Williamson ether synthesis, starting from the corresponding alcohol, cyclopent-2-en-1-ol. This method is particularly useful for producing enantiomerically pure products if an optically active alcohol is used as the starting material.[6]

Protocol 4.1: Synthesis of this compound

This protocol describes the methylation of cyclopent-2-en-1-ol.

Causality and Experimental Choices:

-

Base Selection : Sodium hydride (NaH) is chosen as the base. It is a strong, non-nucleophilic base that efficiently and irreversibly deprotonates the alcohol to form the corresponding alkoxide. Using a non-nucleophilic base prevents side reactions, such as competing with the methylating agent.

-

Solvent : Anhydrous tetrahydrofuran (THF) is an ideal solvent. It is aprotic, preventing it from interfering with the strong base, and it readily dissolves both the starting alcohol and the intermediate alkoxide.

-

Reagent : Methyl iodide (CH₃I) is a highly effective methylating agent. The iodide is an excellent leaving group, facilitating the Sₙ2 reaction with the nucleophilic alkoxide.

Step-by-Step Methodology:

-

Preparation : A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.

-

Solvent Addition : Anhydrous THF is added via cannula to the flask, and the suspension is cooled to 0°C in an ice bath.

-

Deprotonation : A solution of cyclopent-2-en-1-ol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred NaH suspension over 30 minutes. The reaction mixture is stirred at 0°C for an additional 30 minutes to ensure complete formation of the sodium alkoxide.

-

Methylation : Methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture at 0°C. The mixture is then allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching and Workup : The reaction is carefully quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification : The crude product is purified by fractional distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirmation of the structure and purity of synthesized this compound is achieved through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the different types of protons:

-

Olefinic Protons (2H) : Resonating in the downfield region (~5.7-6.0 ppm), appearing as multiplets.

-

Allylic Proton (1H) : The proton on the carbon bearing the methoxy group (~4.7 ppm), appearing as a multiplet.

-

Methoxy Protons (3H) : A sharp singlet in the upfield region (~3.3 ppm).

-

Aliphatic Protons (4H) : Resonating further upfield (~1.5-2.5 ppm) as complex multiplets.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. Key expected shifts include the two olefinic carbons (~130-135 ppm), the carbon bearing the methoxy group (~77-80 ppm), and the methoxy carbon (~55-57 ppm).

-

Mass Spectrometry (MS) : GC-MS analysis is used to confirm the molecular weight. The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z = 98. The spectrum is also characterized by key fragment ions, with the most abundant peak often observed at m/z = 67, corresponding to the loss of the methoxy radical (•OCH₃).[1] A secondary prominent peak appears at m/z = 97.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:

-

~3060 cm⁻¹ : C-H stretch for the sp² carbons of the alkene.

-

~2800-3000 cm⁻¹ : C-H stretches for the sp³ carbons.

-

~1615 cm⁻¹ : C=C stretch of the double bond.[6]

-

~1100-1050 cm⁻¹ : Strong C-O-C stretch of the ether linkage.

-

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

-

GHS Hazard Classification : The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][5][7] It is also recognized as an irritant.[1]

-

Precautionary Statements :

-

Storage : Due to its low flash point (9°C), this compound is highly flammable.[4] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Applications in Research and Development

As a cyclic enol ether, this compound serves as a versatile building block in organic synthesis and method development.[3] Its primary application is as a synthetic intermediate for the construction of more complex molecular architectures. Researchers utilize this compound to:

-

Introduce Cyclopentene Moieties : It is a precursor for incorporating the cyclopentene ring system into larger molecules, which is a common structural motif in natural products and pharmaceutical agents.

-

Develop Catalytic Processes : The compound is used as a substrate in the exploration of novel catalytic reactions, such as Lewis acid-mediated transformations and ring-forming methodologies.[3]

-

Explore Synthetic Routes : Its defined functional groups provide a platform for developing and validating new synthetic pathways towards complex target molecules.[3]

References

- 1. 3-Methoxy-1-cyclopentene | C6H10O | CID 142383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. This compound|C6H10O|Research Chemical [benchchem.com]

- 4. This compound | 39819-74-4 [chemnet.com]

- 5. Page loading... [wap.guidechem.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. chemical-label.com [chemical-label.com]

An In-depth Technical Guide to 3-Methoxycyclopentene: Synthesis, Properties, and Applications

Abstract

3-Methoxycyclopentene (CAS RN: 39819-74-4) is a cyclic allylic ether that serves as a versatile and valuable building block in modern organic synthesis. Its strategic placement of a methoxy group adjacent to a reactive double bond within a cyclopentane framework makes it a precursor of significant interest for constructing complex molecular architectures. This guide provides an in-depth analysis of its fundamental properties, outlines key synthetic methodologies for both its racemic and enantiomerically pure forms, details its characteristic reactivity, and explores its applications, particularly as a potential intermediate in the synthesis of high-value compounds such as carbocyclic nucleosides for the pharmaceutical industry. This document is intended for researchers, chemists, and professionals in drug discovery and development who require a comprehensive understanding of this important synthetic intermediate.

Core Molecular Properties and Identification

This compound is a colorless liquid at room temperature. Its core structure consists of a five-membered carbocycle containing one double bond, with a methoxy group (-OCH₃) attached at the allylic position (C3).

Molecular Formula and Weight

The fundamental identifiers for this compound are its molecular formula and weight, which are critical for stoichiometric calculations and analytical characterization.

Physicochemical Data

A summary of the key physical and chemical properties is presented in Table 1. This data is essential for predicting its behavior in various solvents and reaction conditions, as well as for purification procedures.

| Property | Value | Source(s) |

| CAS Number | 39819-74-4 | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Cyclopenten-1-yl methyl ether, 3-Methoxy-1-cyclopentene | [1][2] |

| Density | 0.9 g/cm³ | |

| Boiling Point | 109.2°C at 760 mmHg | |

| Flash Point | 9°C | |

| Refractive Index | 1.451 | |

| SMILES | COC1CCC=C1 | [2] |

| InChI Key | PUNAFIBTAHETMN-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound

The synthesis of this compound can be approached through several distinct pathways, yielding either the racemic mixture or specific enantiomers. The choice of method depends on the desired stereochemistry and the available starting materials.

Synthesis of Racemic this compound

For applications where stereochemistry is not critical, more direct and economical methods are employed.

A straightforward approach involves the nucleophilic substitution of 3-chlorocyclopentene with methanol. This reaction, an example of the Williamson ether synthesis, provides the racemic product. The mechanism proceeds via an Sₙ2 pathway or an Sₙ1 pathway through a resonance-stabilized allylic carbocation.

Caption: General workflow for Williamson ether synthesis.

An atom-economical method is the acid-catalyzed addition of methanol to cyclopentadiene. The reaction is initiated by the protonation of one of the double bonds in cyclopentadiene to form a stable allylic carbocation. Subsequent nucleophilic attack by methanol, followed by deprotonation, yields this compound.

Enantioselective Synthesis of (S)-3-Methoxycyclopentene

For applications in asymmetric synthesis, particularly in drug development, access to enantiomerically pure starting materials is paramount. An elegant, multi-step synthesis of (S)-3-methoxycyclopentene has been reported, demonstrating a robust pathway to this chiral building block.

The synthesis begins with the yeast reduction of ethyl 2-oxocyclopentanecarboxylate to establish the initial stereocenter. The resulting hydroxy ester undergoes a series of transformations including protection, functional group manipulation, and ultimately a decarboxylative selenination followed by oxidative elimination to install the double bond and yield the final product. A key publication by Wahhab, Tavares, and Rauk provides a detailed experimental protocol for this transformation.

Caption: Key stages in the enantioselective synthesis of (S)-3-methoxycyclopentene.

Spectroscopic Characterization

Unambiguous identification of this compound is achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR). The data reported for the enantiomerically pure (S)-isomer in deuterated chloroform (CDCl₃) serves as an authoritative reference.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |

| ¹H NMR | 6.06 - 6.01 | m | Olefinic CH |

| 5.92 - 5.86 | m | Olefinic CH | |

| 4.51 - 4.43 | m | CH-O (Allylic) | |

| 3.33 | s | O-CH₃ | |

| 2.56 - 1.68 | m | Ring CH₂ | |

| ¹³C NMR | 135.7 | Olefinic CH | |

| 130.5 | Olefinic CH | ||

| 86.1 | CH-O (Allylic) | ||

| 55.7 | O-CH₃ | ||

| 31.0 | Ring CH₂ | ||

| 29.3 | Ring CH₂ |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay between its nucleophilic double bond and the directing effects of the allylic methoxy group. This makes it a versatile intermediate for introducing a functionalized cyclopentyl moiety.

Electrophilic Addition

The alkene functionality readily undergoes electrophilic addition. The reaction proceeds via the formation of a carbocation intermediate. The regioselectivity is dictated by the formation of the most stable carbocation, which is influenced by the electronic effects of the methoxy group.

Epoxidation

A synthetically powerful transformation is the epoxidation of the double bond. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can be used to form cis- and trans-3-methoxycyclopentene oxides. The stereochemical outcome of the epoxidation is influenced by the directing effect of the allylic methoxy group. These epoxides are valuable intermediates themselves, as they can be opened by a wide range of nucleophiles in a stereocontrolled manner (via Sₙ2 anti-diaxial attack) to generate highly functionalized trans-substituted cyclopentane derivatives.

Caption: Key reaction pathways of this compound.

Applications in Pharmaceutical and Complex Molecule Synthesis

The cyclopentane ring is a common structural motif in a vast array of biologically active molecules, including prostaglandins and antiviral agents. The ability to synthesize highly functionalized, stereochemically defined cyclopentane derivatives makes intermediates like this compound particularly valuable.

Precursor for Carbocyclic Nucleosides

Carbocyclic nucleosides are a critical class of antiviral drugs where the furanose oxygen of a natural nucleoside is replaced by a methylene group. This modification imparts greater metabolic stability. Prominent examples include Abacavir (for HIV) and Entecavir (for Hepatitis B)[4]. The synthesis of these complex molecules requires chiral cyclopentene or cyclopentanone intermediates[5]. While direct synthesis from this compound is not explicitly detailed in readily available literature, its structure represents an ideal starting point for elaboration into the highly substituted cyclopentane cores required for these antiviral agents[6][7]. The functional handles—the double bond and the methoxy group (which can be a precursor to a hydroxyl group)—allow for the sequential and stereocontrolled introduction of the necessary substituents found in the final drug targets.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

GHS Classification: It is classified as Acute Toxicity, Oral (Category 4), carrying the H302 "Harmful if swallowed" hazard statement[1].

-

Primary Hazards: It is also listed as an irritant[1].

-

Handling: Use in a well-ventilated fume hood is required. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Storage: Due to its low flash point (9°C), it should be stored in a cool, dry, well-ventilated area away from sources of ignition.

Conclusion

This compound is a synthetically versatile building block with well-defined properties and reactivity. The availability of robust synthetic routes to both its racemic and enantiomerically pure forms makes it an attractive starting material for academic and industrial researchers. Its utility in accessing highly functionalized cyclopentane systems positions it as a key potential intermediate in the development of complex pharmaceuticals, particularly in the field of antiviral carbocyclic nucleosides. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist looking to leverage its potential in drug discovery and organic synthesis.

References

- 1. 3-Methoxy-1-cyclopentene | C6H10O | CID 142383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. CAS 39819-74-4 | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]

- 5. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

FT-IR spectrum analysis of 3-methoxycyclopentene

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 3-Methoxycyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. As a molecule incorporating both alkene and ether functionalities within a cyclic aliphatic framework, its vibrational spectrum presents a unique fingerprint reflective of its constituent parts. This document, intended for professionals in chemical research and drug development, moves beyond simple peak identification to explore the causal relationships between molecular structure and spectral features. We will deconstruct the expected spectrum by functional group, provide a detailed, field-proven protocol for sample analysis using Attenuated Total Reflectance (ATR), and present a logical workflow for spectral interpretation.

Introduction: The Vibrational Signature of a Molecule

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies corresponding to the energy of the absorbed radiation. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹) and serves as a unique molecular fingerprint.[1][2] For a molecule like this compound, FT-IR spectroscopy is invaluable for confirming the presence of its key functional groups—the carbon-carbon double bond (C=C) and the ether linkage (C-O-C)—and verifying the integrity of its aliphatic ring structure.

Deconstructing the Spectrum of this compound

The structure of this compound contains three distinct regions that give rise to characteristic IR absorptions: the alkene group, the ether linkage, and the saturated aliphatic portions of the five-membered ring.

Alkene Group Vibrations (=C-H and C=C)

The presence of a double bond within the cyclopentene ring introduces several key spectral features.

-

=C-H Stretching: The C-H bonds attached to the sp²-hybridized carbons of the double bond are stronger and vibrate at a higher frequency than their sp³ counterparts. This gives rise to a characteristic absorption band that appears just above 3000 cm⁻¹.[2][3][4][5][6] For this compound, one should expect a peak in the 3000-3100 cm⁻¹ region. The presence of this peak is a clear indicator of unsaturation.[7][8]

-

C=C Stretching: The stretching of the carbon-carbon double bond itself typically produces an absorption band in the 1680-1640 cm⁻¹ range.[4][9] As this compound is a trisubstituted alkene, this peak is expected to be in the upper end of this range, approximately 1680-1660 cm⁻¹ .[3] However, the intensity of this peak can be variable and is often moderate to weak, especially if the double bond is symmetrically substituted, which reduces the change in dipole moment during vibration.[5]

-

=C-H Bending: The out-of-plane bending vibrations (or "wags") of the alkene C-H bonds produce strong and characteristic bands in the fingerprint region, typically between 1000-650 cm⁻¹ .[3][4] The exact position can help deduce the substitution pattern of the alkene.

Ether Linkage Vibrations (C-O-C)

The ether functional group is defined by its C-O-C linkage, which has a very strong and diagnostically significant absorption band.

-

Asymmetric C-O-C Stretching: This is the most prominent vibrational mode for ethers. Due to the large dipole moment of the C-O bond, this vibration results in a very strong absorption band.[10] For vinyl or aryl alkyl ethers, this peak is typically found between 1275-1200 cm⁻¹ .[11][12] Given the electronic similarity of the allylic system in this compound to a vinyl ether, a strong, characteristic peak should be expected in this region. Dialkyl ethers absorb at a slightly lower frequency (around 1150-1085 cm⁻¹).[12][13][14] Therefore, the most intense and defining peak for the ether functionality in this compound will likely be a strong absorption between 1250-1050 cm⁻¹ .

-

Symmetric C-O-C Stretching: This vibration is often much weaker than the asymmetric stretch and can be difficult to identify.[11]

Aliphatic Group Vibrations (-C-H)

The spectrum will also contain absorptions from the sp³-hybridized carbons in the cyclopentene ring and the methoxy group's methyl moiety.

-

sp³ C-H Stretching: These vibrations occur from the CH₂, CH, and CH₃ groups and are consistently found in the region just below 3000 cm⁻¹. Specifically, they appear in the 2960-2850 cm⁻¹ range.[5][15][16] These peaks are typically strong and sharp. The presence of peaks both just above and just below 3000 cm⁻¹ is a hallmark of a molecule containing both sp² and sp³ C-H bonds.[3]

-

C-H Bending: The scissoring and bending vibrations of the CH₂ and CH₃ groups appear in the fingerprint region, with a characteristic CH₂ scissoring band around 1465 cm⁻¹ .[4][16]

Summary of Expected Vibrational Frequencies

The quantitative data for the expected FT-IR absorption bands of this compound are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100-3000 | =C-H Stretch | Alkene | Medium |

| 2960-2850 | -C-H Stretch (sp³) | Alkane/Alkyl | Strong |

| 1680-1660 | C=C Stretch | Alkene | Medium to Weak |

| ~1465 | CH₂ Bend (Scissoring) | Alkane | Medium |

| 1250-1050 | C-O-C Asymmetric Stretch | Ether | Strong |

| 1000-650 | =C-H Bend (Out-of-plane) | Alkene | Strong |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

This protocol describes the methodology for obtaining a high-quality FT-IR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common, rapid, and reliable sampling technique.[17]

Instrumentation

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer with a functional light source and a deuterated triglycine sulfate (DTGS) or similar detector.

-

Accessory: An ATR accessory equipped with a high-refractive-index crystal (e.g., diamond or zinc selenide).

Step-by-Step Methodology

-

Instrument Preparation:

-

Causality: Ensure the spectrometer has been powered on for at least 30 minutes to allow the instrument to reach thermal and electronic stability. This minimizes drift during data acquisition.

-

Action: Verify instrument performance by checking diagnostic indicators in the software.

-

-

ATR Crystal Cleaning:

-

Causality: The ATR technique is highly sensitive to surface contaminants. Any residue from previous samples will appear in the spectrum. The solvent used for cleaning must be volatile and not react with the crystal.

-

Action: Meticulously wipe the ATR crystal surface with a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol. Allow the crystal to dry completely.

-

-

Background Spectrum Acquisition:

-

Causality: The ambient atmosphere contains infrared-active molecules, primarily water vapor (H₂O) and carbon dioxide (CO₂), which will absorb IR radiation. A background scan measures the absorbance of the atmosphere and the instrument itself, allowing the software to subtract it from the sample spectrum. This is a critical self-validating step.[17]

-

Action: With the clean, dry ATR crystal in place, execute the "Collect Background" command in the instrument software. The resulting spectrum should show features of H₂O and CO₂.

-

-

Sample Application:

-

Causality: A sufficient amount of sample must be in intimate contact with the ATR crystal for the evanescent wave to penetrate and generate a spectrum. For liquids, a single drop is usually sufficient to cover the crystal surface.

-

Action: Place one drop of neat this compound liquid directly onto the center of the ATR crystal.

-

-

Sample Spectrum Acquisition:

-

Causality: Co-adding multiple scans improves the signal-to-noise ratio (S/N) of the spectrum. A resolution of 4 cm⁻¹ is standard for routine analysis as it provides sufficient detail to distinguish key functional group peaks without being overly sensitive to noise.

-

Action: Acquire the sample spectrum using the following parameters:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Number of Scans: 16 to 32

-

Resolution: 4 cm⁻¹

-

-

-

Post-Acquisition Cleaning:

-

Causality: To ensure the integrity of the next user's experiment, the sample must be completely removed from the ATR crystal.

-

Action: Thoroughly clean the ATR crystal with an appropriate solvent as described in Step 2.

-

Visualization of the Analytical Workflow

The following diagram outlines the logical workflow for interpreting the FT-IR spectrum of a sample suspected to be this compound, based on the key vibrational modes discussed.

Caption: Logical workflow for the FT-IR analysis of this compound.

References

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. fiveable.me [fiveable.me]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. youtube.com [youtube.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 16. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. benchchem.com [benchchem.com]

Introduction: The Emergence of a Versatile Synthetic Building Block

An In-depth Technical Guide to the Discovery and Synthesis of 3-Methoxycyclopentene

In the landscape of modern organic chemistry, particularly within pharmaceutical and natural product synthesis, the cyclopentane ring is a ubiquitous and vital structural motif.[1] Its presence in a wide array of biologically active molecules, from prostaglandins to nucleoside analogues and anticancer agents, has made the development of efficient and stereoselective methods for its synthesis a paramount objective.[2][3] Among the functionalized cyclopentene derivatives, this compound (C₆H₁₀O) stands out as a versatile and valuable building block.[4] As a cyclic enol ether, its unique chemical reactivity allows it to serve as a precursor in a multitude of complex molecular constructions and in the development of novel catalytic processes.[4]

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the discovery and historical evolution of synthetic routes to this compound and its derivatives. We will journey from foundational, classical methods to the sophisticated, highly selective catalytic strategies that define the state of the art, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols for key transformations.

Part 1: Foundational Synthetic Strategies - The Early Years

The initial approaches to synthesizing this compound were logically rooted in fundamental reactions of alkenes and alcohols. The most direct and classical method involves the acid-catalyzed addition of methanol across the double bond of a cyclopentene precursor.

Acid-Catalyzed Addition of Methanol

One of the most straightforward conceptual routes to an ether is the acid-catalyzed addition of an alcohol to an alkene.[4] In the context of this compound, this would typically involve the reaction of cyclopentadiene or a related cyclopentene derivative with methanol in the presence of a strong acid catalyst.

Mechanism: The reaction proceeds via a standard electrophilic addition mechanism. The acid protonates the double bond, forming a resonance-stabilized carbocation intermediate. Nucleophilic attack by methanol, followed by deprotonation, yields the final ether product. The position of the methoxy group is determined by the stability of the carbocation intermediate (Markovnikov's rule).

Caption: Workflow of acid-catalyzed methanol addition to cyclopentene.

Limitations of Early Methods: While direct, these early methods suffered from significant drawbacks that limited their utility, especially for complex syntheses:

-

Lack of Selectivity: Reactions often produced mixtures of isomers, including regioisomers (e.g., 1-methoxycyclopentene) and, in substituted cases, diastereomers.

-

Harsh Conditions: The use of strong acids could lead to side reactions, such as polymerization or rearrangement of the carbocyclic framework.

-

No Stereocontrol: These methods offered no control over the stereochemistry, a critical requirement for the synthesis of chiral drug molecules where biological activity is often dependent on a specific enantiomer.[2]

Part 2: The Modern Synthesis Revolution - Catalysis and Control

The limitations of classical approaches spurred the development of more sophisticated and controlled synthetic strategies. The advent of transition metal catalysis and organocatalysis revolutionized the construction of the cyclopentene core, enabling unprecedented levels of efficiency and stereoselectivity.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis emerged as a powerful technique for forming cyclic olefins from acyclic diene precursors. This method, often employing ruthenium-based catalysts like the Grubbs' catalysts, provides a convergent and reliable route to the cyclopentene ring system.[2]

Caption: General workflow for Ring-Closing Metathesis (RCM).

The resulting cyclopentene derivative can then be readily converted to this compound through subsequent functional group manipulations. The power of RCM lies in its functional group tolerance and its ability to construct complex polycyclic systems.

[2+2+1] Cycloadditions: The Pauson-Khand Reaction

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that constructs a cyclopentenone from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[5] This reaction is highly convergent and offers a rapid entry to the core structure, which can then be reduced and etherified to yield the target molecule.

Mechanism: The widely accepted mechanism begins with the formation of a stable alkyne-dicobalt hexacarbonyl complex. The alkene then coordinates to this complex, followed by a series of insertion and reductive elimination steps that forge the five-membered ring.[5]

Enantioselective Catalysis: The Key to Chiral Scaffolds

For applications in drug discovery, achieving high enantioselectivity is critical.[3] Modern organic synthesis has seen the rise of powerful catalytic strategies to access chiral, non-racemic cyclopentene derivatives.

-

N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs have proven to be exceptional organocatalysts for the asymmetric synthesis of cyclopentenes. They can facilitate reactions such as the desymmetrization of achiral starting materials or intramolecular Michael additions, generating the cyclopentane ring with high enantiomeric excess (ee).[3][6]

-

Transition Metal-Catalyzed Reactions: A vast number of asymmetric transformations are catalyzed by chiral transition metal complexes. Palladium-catalyzed allylation, for example, can be used to functionalize cyclopentenone substrates with excellent enantioselectivity.[2] Similarly, copper- and rhodium-catalyzed cycloadditions provide powerful means to construct highly substituted cyclopentane and cyclopentene rings.[7][8]

Part 3: Experimental Protocols and Data

To provide a practical understanding, this section details representative experimental protocols, contrasting a classical approach with a modern organocatalytic method.

Experimental Protocol 1: Acid-Catalyzed Methanol Addition to Cyclopentadiene (Illustrative Classical Method)

Objective: To synthesize this compound from cyclopentadiene via electrophilic addition.

Materials:

-

Dicyclopentadiene

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (~170 °C). The retro-Diels-Alder reaction will occur, and cyclopentadiene (b.p. 41 °C) will distill over. Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath. Caution: Cyclopentadiene dimerizes readily at room temperature; use immediately.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the freshly prepared cyclopentadiene in an excess of anhydrous methanol. Cool the solution to 0 °C in an ice bath.

-

Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC.

-

Workup: Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to yield this compound.

Experimental Protocol 2: NHC-Catalyzed Intramolecular Michael Addition for Cyclopentane Synthesis (Illustrative Modern Method)

This protocol is adapted from a known procedure for synthesizing functionalized cyclopentanes and illustrates the principles of modern organocatalysis.[6]

Objective: To construct a chiral cyclopentane ring using an N-Heterocyclic Carbene catalyst.

Materials:

-

Chiral triazolium salt (pre-catalyst, 20 mol%)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 20 mol%)

-

Substrate (e.g., (E)-7-oxo-7-(2-oxo-2-methoxyethyl)hept-2-enal, 1.0 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Catalyst Generation: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the chiral triazolium salt (0.2 mmol) and anhydrous THF (2 mL). Cool the solution to 0 °C and add DBU (0.2 mmol). Stir for 30 minutes at 0 °C to generate the active NHC catalyst in situ.[6]

-

Substrate Addition: Add a solution of the aldehyde substrate (1.0 mmol) in anhydrous THF (8 mL) dropwise to the catalyst solution over 10 minutes.[6]

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.[6]

-

Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).[6]

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

-

Analysis: Analyze the enantiomeric excess of the final product by chiral HPLC.

Comparative Summary of Synthetic Methodologies

| Method | Key Reagents/Catalysts | General Yield | Stereoselectivity | Advantages | Limitations |

| Acid-Catalyzed Addition | H₂SO₄, HCl, etc. | Variable, often moderate | None | Simple reagents, straightforward setup. | Poor selectivity, harsh conditions, side reactions. |

| Ring-Closing Metathesis | Grubbs' or Schrock catalysts | Good to Excellent | Not inherently stereoselective | High functional group tolerance, reliable for ring formation. | Requires diene precursor, expensive catalyst. |

| Pauson-Khand Reaction | Co₂(CO)₈, Mo(CO)₆ | Good | Can be made diastereoselective | High convergence, rapid complexity generation. | Stoichiometric toxic metals (classical), often high T/P. |

| Nazarov Cyclization | Lewis or Brønsted Acids | Good to Excellent | Can be made enantioselective | Efficient 4π-electrocyclization. | Requires divinyl ketone precursor. |

| NHC-Catalyzed Reactions | Chiral Triazolium Salts, Base | Good to Excellent | High to Excellent (ee) | Metal-free, mild conditions, high stereocontrol. | Substrate scope can be limited. |

| Pd-Catalyzed Allylation | Pd(0) complex, Chiral Ligand | Good to Excellent | High to Excellent (ee) | Broad substrate scope, reliable. | Expensive catalyst and ligands, potential metal contamination. |

Conclusion and Future Outlook

The synthesis of this compound and its derivatives has evolved dramatically from rudimentary, non-selective additions to highly sophisticated catalytic transformations that provide precise control over the molecular architecture. This journey reflects the broader progress in synthetic organic chemistry, driven by the persistent need for more efficient, selective, and sustainable methods to construct the complex molecules that underpin modern medicine and materials science.

Future research will undoubtedly focus on refining these powerful methods. Key goals will include the development of catalysts based on earth-abundant, non-toxic metals, the expansion of reaction scope to accommodate ever more complex substrates, and the design of cascade reactions that can build molecular complexity with even greater step and atom economy. As our understanding of reaction mechanisms deepens, the ability to design and synthesize molecules like this compound with surgical precision will continue to advance, empowering the next generation of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound|C6H10O|Research Chemical [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Cyclopentane synthesis [organic-chemistry.org]

- 8. Cyclopentene synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 3-Methoxycyclopentene

Abstract

3-Methoxycyclopentene, a cyclic enol ether, is a versatile and highly valuable building block in modern organic synthesis.[1] Its unique structural features—a nucleophilic double bond, an allylic ether, and a five-membered ring—endow it with a rich and diverse reactivity profile. This technical guide provides a comprehensive exploration of the fundamental reaction mechanisms involving this compound, intended for researchers, scientists, and professionals in drug development. By delving into the causality behind its reactivity, this document aims to equip the reader with the foundational knowledge required to strategically employ this reagent in the synthesis of complex molecular architectures, including natural products like prostaglandins.[2][3][4][5]

Structural and Electronic Properties of this compound

This compound, with the chemical formula C₆H₁₀O, possesses a cyclopentene ring functionalized with a methoxy group at the allylic position (C3).[6] This arrangement is key to its chemical behavior.

-

The Alkene Moiety: The carbon-carbon double bond is electron-rich, making it susceptible to attack by electrophiles. The unsymmetrical nature of the ring and the presence of the methoxy group introduce considerations of regioselectivity and stereoselectivity in addition reactions.

-

The Methoxy Group: The oxygen atom of the methoxy group has lone pairs of electrons that can exert a significant electronic influence. Its inductive effect (-I) withdraws electron density, while its resonance effect (+M) can donate electron density, particularly to carbocationic intermediates. This duality plays a crucial role in directing the outcomes of various reactions.

-

The Allylic Position: The C-H bonds at the allylic position (C3) are weakened, making them susceptible to radical abstraction. Furthermore, the allylic ether linkage can participate in pericyclic reactions.

The interplay of these features dictates the diverse reaction pathways available to this compound, which will be explored in the subsequent sections.

Electrophilic Addition Reactions: A Gateway to Functionalized Cyclopentanes

Electrophilic additions are among the most fundamental transformations of this compound, providing a powerful means to introduce a wide array of functional groups across the double bond. These reactions typically proceed through a two-step mechanism involving the formation of a carbocation intermediate.[1]

General Mechanism and Regioselectivity: The Role of Carbocation Stability

The reaction is initiated by the attack of the electron-rich π-bond of the alkene on an electrophile (E⁺), leading to the formation of a carbocation intermediate. A subsequent attack by a nucleophile (Nu⁻) on the carbocation yields the final addition product.

The regioselectivity of this addition is governed by Markovnikov's Rule , which states that in the addition of a protic acid to an unsymmetrical alkene, the proton adds to the carbon atom that has the greater number of hydrogen atoms.[7] In the context of this compound, this translates to the formation of the more stable carbocation. Protonation can occur at either C1 or C2, leading to two possible carbocation intermediates. The stability of these carbocations is influenced by the electronic effects of the methoxy group.

Diagram: Electrophilic Addition to this compound

Caption: General mechanism of electrophilic addition to this compound.

Hydrohalogenation: Addition of HX

The addition of hydrogen halides (e.g., HCl, HBr) to this compound follows the general mechanism of electrophilic addition. The proton acts as the electrophile, and the halide ion is the nucleophile. The regioselectivity is dictated by the formation of the more stable carbocation, which is the one at the carbon atom bearing the methoxy group (C3), due to resonance stabilization from the oxygen lone pairs. However, the inductive effect of the oxygen can also play a role, making the situation more complex than a simple alkene. In practice, the addition of H⁺ to the less substituted carbon of the double bond leads to a carbocation at the more substituted carbon, which is then attacked by the halide.

Oxymercuration-Demercuration: Markovnikov Hydration without Rearrangement

Oxymercuration-demercuration is a two-step method for the hydration of alkenes that yields the Markovnikov product without the complication of carbocation rearrangements.[8][9][10]

-

Oxymercuration: this compound reacts with mercuric acetate [Hg(OAc)₂] in the presence of water. The reaction proceeds through a cyclic mercurinium ion intermediate. Water then attacks the more substituted carbon of this intermediate (anti-addition).[8]

-

Demercuration: The resulting organomercury compound is treated with a reducing agent, typically sodium borohydride (NaBH₄), which replaces the mercury-containing group with a hydrogen atom.[8]

This method is highly valuable for the predictable synthesis of alcohols from alkenes like this compound.

Experimental Protocol: Oxymercuration-Demercuration of this compound

-

Oxymercuration:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Add mercuric acetate (1.1 eq) to the solution and stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Demercuration:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium borohydride (0.5 eq) in aqueous sodium hydroxide.

-

Stir the mixture for 1-2 hours at room temperature.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Hydroboration-Oxidation: Anti-Markovnikov Hydration

In contrast to oxymercuration-demercuration, hydroboration-oxidation provides a route to the anti-Markovnikov hydration product.[11][12][13][14][15]

-

Hydroboration: this compound is treated with a borane reagent (e.g., BH₃·THF). The boron atom adds to the less sterically hindered carbon of the double bond, and the hydrogen atom adds to the more substituted carbon in a concerted, syn-addition.[11][14]

-

Oxidation: The resulting organoborane is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH). This step replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.[11]

This reaction is highly stereospecific and regioselective, providing a complementary approach to the synthesis of functionalized cyclopentanols.

Diagram: Stereoselectivity in Alkene Addition Reactions

Caption: Comparison of stereochemical outcomes for hydroboration and oxymercuration.

Cycloaddition Reactions: Building Ring Systems

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. This compound, as an alkene, can participate as the 2π-electron component in these reactions.

[4+2] Cycloaddition: The Diels-Alder Reaction

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component) to form a six-membered ring.[16][17][18][19] this compound can act as a dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. While the methoxy group is generally considered electron-donating through resonance, its inductive effect and the overall electronic nature of the reaction partner will influence the reaction rate.

The stereochemistry of the Diels-Alder reaction is highly controlled, with the reaction proceeding via a syn-addition to the dienophile. The relative orientation of the diene and dienophile in the transition state leads to either endo or exo products, with the endo product often being kinetically favored.[19]

[3+2] Cycloaddition: 1,3-Dipolar Cycloadditions

[3+2] Cycloadditions involve a 1,3-dipole as the 3-atom (4π-electron) component and a dipolarophile (the 2π-electron component), such as this compound, to form a five-membered heterocyclic ring.[20][21][22] Common 1,3-dipoles include azides, nitrile oxides, and nitrones. These reactions are a cornerstone of heterocyclic chemistry, providing direct access to a wide variety of important ring systems. The regioselectivity of these reactions is governed by the frontier molecular orbitals (HOMO and LUMO) of the 1,3-dipole and the dipolarophile.

Diagram: Cycloaddition Reactions of this compound

Caption: Overview of [4+2] and [3+2] cycloaddition pathways.

Sigmatropic Rearrangements: Intramolecular Bond Reorganization

Sigmatropic rearrangements are concerted pericyclic reactions wherein a sigma bond migrates across a conjugated π-electron system.[23][24][25] As an allylic ether, derivatives of this compound can potentially undergo such transformations.

4.1.[1][1]-Sigmatropic Rearrangements: The Claisen Rearrangement

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the[1][1]-sigmatropic rearrangement of an allyl vinyl ether.[23][25][26][27] While this compound itself is not an allyl vinyl ether, it can be a precursor to substrates that undergo this rearrangement. For instance, conversion of the double bond to a vinyl ether moiety would set the stage for a Claisen rearrangement, leading to a functionalized cyclopentane with a newly formed carbon-carbon bond. These reactions are typically thermally induced and proceed through a highly ordered, chair-like six-membered transition state.

4.2.[1][25]-Sigmatropic Rearrangements

[1][24]-Sigmatropic rearrangements are another class of pericyclic reactions that can be relevant to allylic ether systems.[24] These rearrangements involve a five-membered cyclic transition state and are common for allylic sulfoxides, sulfonium ylides, and amine oxides. By analogy, derivatives of this compound could be envisioned to participate in such rearrangements, offering a pathway for stereoselective functionalization adjacent to the oxygen atom.

Nucleophilic Substitution and Elimination Reactions

The methoxy group in this compound is at an allylic position, which can influence its reactivity in substitution and elimination reactions.

Nucleophilic Substitution

Direct nucleophilic substitution of the methoxy group is generally difficult as methoxide is a poor leaving group. Activation of the oxygen, for example, by protonation with a strong acid, could facilitate substitution, likely proceeding through an Sₙ1-like mechanism involving a resonance-stabilized allylic carbocation. Intramolecular nucleophilic attack is also a possibility in suitably functionalized derivatives of this compound.

Elimination Reactions

Derivatives of this compound can undergo elimination reactions to form cyclopentadiene derivatives. The ease and mechanism of elimination (E1 vs. E2) will depend on the nature of the leaving group, the base used, and the overall substitution pattern of the cyclopentane ring.[1]

Applications in the Synthesis of Prostaglandins

The cyclopentane core of this compound makes it an attractive starting material for the synthesis of prostaglandins, a class of biologically active lipids with a wide range of physiological effects.[2][3][4][5] The various reaction mechanisms discussed in this guide, particularly electrophilic additions and cycloadditions, provide the tools to stereoselectively introduce the necessary functional groups and side chains onto the cyclopentane ring, a key challenge in prostaglandin synthesis. For example, the controlled addition of substituents across the double bond can establish the stereocenters required in the final prostaglandin structure.

Conclusion

This compound is a versatile synthetic intermediate whose reactivity is governed by the interplay of its alkene, allylic ether, and cyclic structural features. A thorough understanding of its fundamental reaction mechanisms, including electrophilic additions, cycloadditions, rearrangements, and substitutions, is crucial for its effective application in organic synthesis. The principles of regioselectivity and stereoselectivity, guided by concepts such as carbocation stability and frontier molecular orbital theory, allow for the predictable and controlled construction of complex molecular targets. As demonstrated by its potential in prostaglandin synthesis, a deep knowledge of the reactivity of this compound empowers chemists to design innovative and efficient synthetic routes to molecules of significant biological and pharmaceutical importance.

References

- 1. This compound|C6H10O|Research Chemical [benchchem.com]

- 2. Catalysis-Enabled Concise and Stereoselective Total Synthesis of the Tricyclic Prostaglandin D2 Metabolite Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3-Methoxy-1-cyclopentene | C6H10O | CID 142383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Stereochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. periodicchemistry.com [periodicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. 14.5 Characteristics of the Diels–Alder Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 20. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 21. youtube.com [youtube.com]

- 22. sci-rad.com [sci-rad.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. may.chem.uh.edu [may.chem.uh.edu]

- 25. Sigmatropic Rearrangments | OpenOChem Learn [learn.openochem.org]

- 26. imperial.ac.uk [imperial.ac.uk]

- 27. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermodynamic Data of 3-Methoxycyclopentene

Abstract

This technical guide provides a comprehensive overview of the thermodynamic data for 3-methoxycyclopentene, a molecule of significant interest in organic synthesis and as a potential building block in drug development. In the absence of extensive experimentally determined thermodynamic parameters in publicly accessible literature, this guide outlines robust methodologies for their estimation, including group contribution methods and advanced computational chemistry techniques. Furthermore, it details the experimental protocols, such as bomb calorimetry and differential scanning calorimetry, that are the gold standard for the precise measurement of these properties. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of the energetic landscape of this compound and facilitating its application in chemical and pharmaceutical research.

Introduction: The Significance of Thermodynamic Data in Chemical and Pharmaceutical Research

The thermodynamic properties of a molecule, such as its enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cp), are fundamental to understanding its stability, reactivity, and potential transformations. For researchers in drug development and organic synthesis, this data is invaluable. It underpins the prediction of reaction equilibria, the optimization of reaction conditions to maximize yields, and the assessment of the stability of novel compounds. This compound, with its combination of a strained cyclic alkene and an ether functional group, presents a unique electronic and structural profile. A thorough understanding of its thermodynamic parameters is therefore crucial for its effective utilization as a synthetic intermediate. This guide provides a detailed exploration of the methodologies to determine these critical data points, offering both theoretical estimations and a roadmap for experimental validation.

Physicochemical Properties of this compound

Before delving into the core thermodynamic data, it is essential to establish the known physicochemical properties of this compound. These properties provide a foundational context for its behavior and handling.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | --INVALID-LINK--[1] |

| Molecular Weight | 98.14 g/mol | --INVALID-LINK--[1] |

| CAS Number | 39819-74-4 | --INVALID-LINK--[2] |

| Boiling Point | 109.2 °C at 760 mmHg | --INVALID-LINK--[2] |

| Density | 0.9 g/cm³ | --INVALID-LINK--[2] |

| Flash Point | 9 °C | --INVALID-LINK--[2] |

| Refractive Index | 1.451 | --INVALID-LINK--[2] |

Methodologies for the Determination of Thermodynamic Properties

Due to the scarcity of published experimental thermodynamic data for this compound, this section focuses on the established methodologies for determining these crucial parameters. We will explore both computational estimation techniques and experimental standards.

Computational Estimation of Thermodynamic Properties

Computational methods provide a powerful and cost-effective means of estimating thermodynamic data, particularly for novel or uncharacterized molecules.

Group contribution methods are founded on the principle that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[3] These methods are empirically derived from a large dataset of experimentally determined values for a wide range of organic compounds.[4]

-

Benson Group Additivity: This is a widely respected and accurate group contribution method.[5] It dissects a molecule into groups, where a central atom and its ligands are considered a single unit.[3] The accuracy of this method is typically within 2-3 kcal/mol for enthalpy of formation.[4]

-

Joback Method: The Joback method is another popular group-contribution technique that predicts eleven key thermodynamic properties from molecular structure alone.[6][7] Its strength lies in its simplicity and the use of a single set of group contributions for all properties.[1]

The workflow for estimating thermodynamic properties using group contribution methods is illustrated below:

Caption: Workflow for Thermodynamic Property Estimation via Group Contribution.

For higher accuracy, quantum chemistry methods can be employed. These ab initio calculations solve the Schrödinger equation for the molecule to determine its electronic structure and energy.

-

Gaussian-n Theories (e.g., G4 Theory): These are composite methods that combine results from several levels of theory and basis sets to achieve high accuracy, often within 1 kcal/mol of experimental values for enthalpy of formation.[4][8] The G4 theory, for instance, involves a sequence of calculations to extrapolate to a high level of theoretical accuracy.[9]

The generalized workflow for such a high-accuracy computational study is as follows:

Caption: High-Accuracy Quantum Chemistry Workflow (e.g., G4 Theory).

Experimental Determination of Thermodynamic Properties

Experimental methods provide the most accurate and reliable thermodynamic data.

Bomb calorimetry is the standard method for determining the heat of combustion of a substance.[10] The sample is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the resulting temperature change is measured. From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.

Differential scanning calorimetry is a technique used to measure the heat capacity of a substance as a function of temperature.[11][12] It works by measuring the difference in the amount of heat required to increase the temperature of a sample and a reference material.[11] This allows for the determination of the heat capacity at constant pressure (Cp).

Estimated Thermodynamic Data for this compound

In the absence of direct experimental data, this section provides estimated thermodynamic properties for this compound using the Joback group contribution method.[6][7] This method was chosen for its comprehensive nature and straightforward application.

Deconstruction of this compound for Joback Method:

-

1 x >CH- (ring)

-

2 x -CH2- (ring)

-

2 x =CH- (ring)

-

1 x -O- (non-ring, ether)

-

1 x -CH3

Estimated Thermodynamic Properties (Joback Method):

| Thermodynamic Property | Estimated Value | Units |

| Heat of Formation (Ideal Gas, 298 K) | -115.5 | kJ/mol |

| Gibbs Energy of Formation (Ideal Gas, 298 K) | -1.2 | kJ/mol |

| Heat Capacity (Ideal Gas, Cpg) | See temperature-dependent equation below | J/(mol·K) |

Temperature-Dependent Ideal Gas Heat Capacity (Joback Method):

The heat capacity is expressed as a polynomial function of temperature (T in Kelvin): Cpg = A + B·T + C·T² + D·T³

-

A: 1.01 x 10²

-

B: 2.85 x 10⁻¹

-

C: -4.81 x 10⁻⁵

-

D: -1.13 x 10⁻⁸

Disclaimer: These are estimated values and should be used with an understanding of the inherent approximations of the Joback method. For high-accuracy applications, experimental validation is strongly recommended.

Detailed Experimental and Computational Protocols

To facilitate further research, this section provides detailed, step-by-step protocols for both the experimental determination and computational estimation of the thermodynamic properties of this compound.

Experimental Protocol: Determination of Enthalpy of Combustion using a Bomb Calorimeter

This protocol outlines the procedure for measuring the enthalpy of combustion of liquid this compound.

-

Calorimeter Calibration:

-

Accurately weigh approximately 1 g of a standard substance with a known heat of combustion (e.g., benzoic acid) and form it into a pellet.

-

Place the pellet in the sample cup of the bomb calorimeter.

-

Attach a fuse wire of known length and mass between the electrodes, ensuring it touches the sample.[13]

-

Add 1 mL of deionized water to the bomb to dissolve combustion products.

-

Seal the bomb and charge it with pure oxygen to a pressure of approximately 30 atm.[14]

-

Immerse the bomb in the calorimeter bucket containing a precisely known mass of water (e.g., 2000 g).[15]

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature at regular intervals until a stable final temperature is reached.

-

Calculate the heat capacity of the calorimeter using the known heat of combustion of the standard and the measured temperature change.

-

-

Sample Measurement:

-